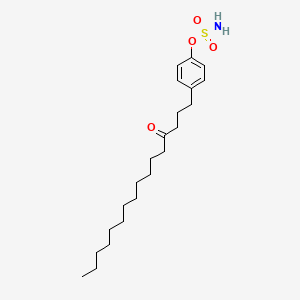
Sulfamic acid, 4-(4-oxohexadecyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamic acid, 4-(4-oxohexadecyl)phenyl ester is a chemical compound with the molecular formula C22H37NO4S and a molecular weight of 411.606 . It is known for its ability to effectively remove scale and rust from metal surfaces, making it a valuable ingredient in descaling agents and metal cleaning solutions .
Preparation Methods
The preparation of sulfamic acid, 4-(4-oxohexadecyl)phenyl ester involves synthetic routes that typically include the esterification of sulfamic acid with 4-(4-oxohexadecyl)phenol. The reaction conditions often require the use of a dehydrating agent to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Sulfamic acid, 4-(4-oxohexadecyl)phenyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Sulfamic acid, 4-(4-oxohexadecyl)phenyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Mechanism of Action
The mechanism of action of sulfamic acid, 4-(4-oxohexadecyl)phenyl ester involves its interaction with metal surfaces to remove scale and rust. The compound acts by breaking down the bonds between the metal surface and the scale or rust, allowing for easy removal. The molecular targets and pathways involved in this process are primarily related to the chemical interactions between the compound and the metal surface .
Comparison with Similar Compounds
Sulfamic acid, 4-(4-oxohexadecyl)phenyl ester can be compared with other similar compounds, such as:
Sulfamic acid esters: These compounds share similar chemical properties and applications in descaling and cleaning.
Phenyl esters: These compounds have similar ester functional groups and are used in various chemical and industrial applications.
Properties
CAS No. |
194658-52-1 |
|---|---|
Molecular Formula |
C22H37NO4S |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
[4-(4-oxohexadecyl)phenyl] sulfamate |
InChI |
InChI=1S/C22H37NO4S/c1-2-3-4-5-6-7-8-9-10-11-14-21(24)15-12-13-20-16-18-22(19-17-20)27-28(23,25)26/h16-19H,2-15H2,1H3,(H2,23,25,26) |
InChI Key |
XGPSJMNWVVRVBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)CCCC1=CC=C(C=C1)OS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12583361.png)
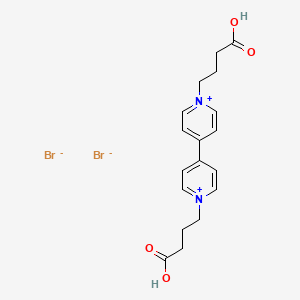
![4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12583368.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12583374.png)
![3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12583385.png)
![Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide](/img/structure/B12583393.png)
![Benzenesulfonamide, N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-3-methoxy-](/img/structure/B12583406.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12583412.png)
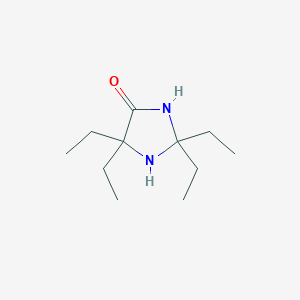
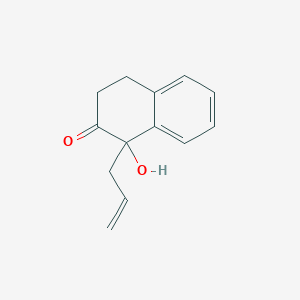
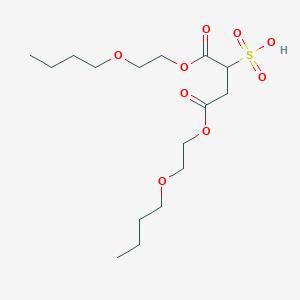
![2,9-Di([1,1'-biphenyl]-2-yl)-4,7-diphenyl-1,10-phenanthroline](/img/structure/B12583421.png)
![N-(4-Chlorophenyl)-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12583451.png)

